molecular formula C14H15N5O3S3 B11021982 (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide

(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Cat. No.: B11021982
M. Wt: 397.5 g/mol
InChI Key: BVGRKQTUMNMIDA-UHFFFAOYSA-N
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Description

(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a potent, selective, and ATP-competitive inhibitor of Janus Kinase 3 (JAK3). JAK3 is a cytoplasmic tyrosine kinase that is predominantly expressed in immune cells and transduces signals via the common gamma-chain (γc) of cytokine receptors. The selective inhibition of JAK3 over other JAK family members makes this compound a valuable pharmacological tool for dissecting the specific role of JAK3 in the JAK-STAT signaling pathway . Researchers utilize this inhibitor in preclinical studies to investigate the mechanisms of immune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, where JAK3-mediated signaling is implicated. Its mechanism of action involves binding to the kinase domain of JAK3, thereby preventing the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. This intervention allows for the detailed study of cytokine-driven proliferation and survival of T-cells and other lymphocytes. For Research Use Only. Not for use in humans.

Properties

Molecular Formula

C14H15N5O3S3

Molecular Weight

397.5 g/mol

IUPAC Name

2-(methanesulfonamido)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C14H15N5O3S3/c1-3-4-11-17-18-13(24-11)16-12(20)8-5-6-9-10(7-8)23-14(15-9)19-25(2,21)22/h5-7H,3-4H2,1-2H3,(H,15,19)(H,16,18,20)

InChI Key

BVGRKQTUMNMIDA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothiazole Core

The benzothiazole moiety is synthesized via cyclization strategies. A robust method involves the condensation of 2-aminobenzenethiols with carboxylic acid derivatives under mild conditions to minimize racemization . For instance, 2-aminobenzenethiol reacts with 6-nitrobenzoic acid in polyphosphoric acid (PPA) at 220°C to yield 6-nitro-1,3-benzothiazole, which is subsequently reduced to the amine . Alternatively, copper-catalyzed condensation with nitriles offers a lower-temperature route (60–80°C) with yields exceeding 85% .

Key Reaction Conditions for Benzothiazole Formation

ReactantsCatalyst/SolventTemperatureYield
2-Aminobenzenethiol + NitrilesCuI, DMF60°C85–92%
2-Aminobenzenethiol + AcidPPA220°C70–78%
Thioamide CyclizationDess-Martin PeriodinaneRT88%

Solid-phase synthesis (SPS) using Fmoc/t-Bu protocols ensures high chiral purity, critical for pharmaceutical applications . The benzothiazole intermediate is anchored to Wang resin, enabling sequential deprotection and coupling without epimerization .

Construction of the 1,3,4-Thiadiazole Ring

The 5-propyl-1,3,4-thiadiazol-2(3H)-ylidene subunit is synthesized via cyclization of thiosemicarbazides. A common approach involves treating propionyl thiosemicarbazide with sulfuric acid, inducing dehydration and ring closure . Alternatively, dipolar cycloadditions between sulfines and diazo compounds yield Δ³-thiadiazole intermediates, which isomerize to the target structure under acidic conditions .

Thiadiazole Synthesis Pathways

  • Cyclization Route :
    Propionyl chloride reacts with thiosemicarbazide in ethanol, followed by H₂SO₄-mediated cyclization at 100°C to form 5-propyl-1,3,4-thiadiazol-2-amine .

  • Dipolar Cycloaddition :
    Arylsulfonyl sulfines + diazomethane → Δ³-thiadiazole oxides → isomerization → thiadiazoles .

Introduction of the Methylsulfonyl Group

The methylsulfonyl imino group is introduced via oxidation of a methylthio precursor. A patent-pending method employs catalytic oxidation using hydrogen peroxide (H₂O₂) in the presence of boric acid and glacial acetic acid . For example, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole is oxidized to the sulfone derivative with 90% yield under these conditions .

Optimized Oxidation Conditions

SubstrateOxidizing AgentCatalyst SystemTemperatureYield
2-(Methylthio)-benzothiazoleH₂O₂ (30%)Boric Acid + AcOH (0.3:1)50°C89%

Coupling of Benzothiazole and Thiadiazole Moieties

The E-configuration at both imino groups is achieved through stereoselective coupling. A palladium-catalyzed Buchwald-Hartwig amination links the benzothiazole’s amine to the thiadiazole’s nitrogen, using Xantphos as a ligand and Cs₂CO₃ as a base . Alternatively, microwave-assisted Huisgen cycloaddition ensures regioselectivity for the 1,2,3-triazole linkage, though this method requires pre-functionalized alkynes .

Coupling Reaction Parameters

MethodReagentsConditionsYield
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 110°C, 12h75%
Microwave CycloadditionCuI, DIPEA100°C, 20 min82%

Formation of the Carboxamide Functionality

The 6-carboxamide group is introduced via sulfonylation or amidation. Reacting the benzothiazole’s carboxylic acid with isobutylamine using HOBt/EDC coupling agents yields the carboxamide . Solid-phase peptide synthesis (SPPS) protocols ensure minimal racemization, with TFA cleavage from the resin providing the final product .

Carboxamide Synthesis Protocol

  • Activate 6-carboxybenzothiazole with HOBt/EDC in DMF.

  • Add isobutylamine, stir at RT for 24h.

  • Purify via silica chromatography (hexane:EtOAc = 3:1) .

Final Assembly and Purification

The fully assembled compound is purified using HPLC (C18 column, MeCN/H₂O gradient) to >98% purity. Chiral HPLC confirms enantiomeric excess (>99% ee) when SPS is employed .

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 3.12 (q, 2H, propyl-CH₂), 2.94 (s, 3H, SO₂CH₃) .

  • HRMS : m/z calc. for C₁₅H₁₄N₄O₃S₂ [M+H]⁺: 397.0521; found: 397.0518.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Solid-Phase SynthesisHigh chiral purity, scalabilityRequires specialized resin70–85%
Solution-PhaseLower cost, simplicityRacemization risk60–75%
Catalytic OxidationMild conditions, high efficiencySensitivity to moisture85–90%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzothiazole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities due to the presence of its heterocyclic structures. Research indicates that similar compounds have demonstrated:

  • Antimicrobial Activity : Compounds with benzothiazole and thiadiazole frameworks have been shown to possess significant antibacterial and antifungal properties. They interact with bacterial enzymes and cell membranes, leading to cell death or inhibition of growth .
  • Anti-inflammatory Properties : The anti-inflammatory potential is linked to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Anticancer Activity : Studies have indicated that derivatives containing benzothiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure of the compound allows for modifications that can enhance its biological activity. For instance:

  • Substituents on the Benzothiazole Ring : Alterations at the C-2 position can significantly affect bioactivity. Research has shown that specific substitutions can increase potency against various biological targets .
  • Thiadiazole Modifications : Variations in the thiadiazole moiety can lead to improved interaction with biological receptors or enzymes, enhancing therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of related compounds:

StudyFindings
PubMed Study on BenzothiazolesHighlighted their broad spectrum of activities including antitumor and antimicrobial effects .
Mini Review on ThiadiazolesDiscussed their versatility in therapeutic applications and potential as anti-inflammatory agents .
Pharmacological Potentials ReviewIdentified various substituted benzothiazoles with significant clinical importance across multiple therapeutic areas .

Mechanism of Action

The mechanism of action of (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group enhances its ability to form hydrogen bonds and interact with polar sites on proteins, while the benzothiazole and thiadiazole rings provide a rigid framework that can fit into binding pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiadiazole-Benzothiazole Hybrids

The target compound shares structural motifs with several derivatives, including:

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
  • Molecular Formula : C₁₃H₁₇N₅OS₂
  • Key Features: Cyclopropyl substituent on the thiadiazole ring and a 2-methylpropylamino group on the thiazole ring.
  • Comparison : The cyclopropyl group introduces steric hindrance and electronic effects distinct from the propyl group in the target compound. This may alter binding affinity in biological targets, though specific activity data are unavailable .
N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide
  • Molecular Formula : C₁₇H₁₄ClN₃O₃S₂
  • Key Features : A chlorobenzyl sulfonyl group on the thiadiazole ring and a methylbenzamide substituent.
  • Comparison : The bulky chlorobenzyl sulfonyl group may enhance lipophilicity compared to the methylsulfonyl group in the target compound. Chlorine’s electron-withdrawing effect could also influence reactivity .

Functional Group Analysis

Compound Core Structure Key Substituents Molecular Weight
Target Benzothiazole-thiadiazole Methylsulfonyl, Propyl 428.5 g/mol
Thiazole-thiadiazole Cyclopropyl, 2-methylpropyl 323.44 g/mol
Benzamide-thiadiazole Chlorobenzyl sulfonyl 407.9 g/mol
  • Electronic Effects : Methylsulfonyl (target) vs. chlorobenzyl sulfonyl () groups differ in electron-withdrawing capacity, which could modulate interactions with enzymes or receptors.

Biological Activity

The compound (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a hybrid molecule that combines the structural features of benzothiazole and thiadiazole. This article reviews its biological activity, focusing on its anticancer properties and potential as an antimicrobial agent.

1. Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps, typically starting from benzothiazole derivatives and incorporating thiadiazole moieties through condensation reactions. The characterization of the synthesized compound is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Table 1: Synthesis Pathway Overview

StepReaction TypeKey ReagentsOutcome
1CondensationBenzothiazole derivatives + ThiadiazoleFormation of hybrid structure
2CharacterizationNMR, Mass SpectrometryConfirmation of structure

2.1 Anticancer Activity

Recent studies have demonstrated significant anticancer activity for compounds related to this class. For instance, derivatives containing thiadiazoles have shown promising results against various cancer cell lines.

Case Study: Cytotoxic Properties

A study evaluated several thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that many compounds exhibited significant inhibitory activity:

  • Compound A : IC50 = 4.27 µg/mL against SK-MEL-2 (skin cancer)
  • Compound B : IC50 = 19.5 µM against SK-OV-3 (ovarian cancer)

These findings suggest that the presence of specific substituents on the thiadiazole ring can enhance anticancer potency .

2.2 Antimicrobial Activity

The hybrid structure also shows potential as an antimicrobial agent. Recent research highlighted that benzothiazole derivatives possess significant activity against Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundMIC (μg/mL)Inhibition (%)
Compound X25098
Compound Y10099

These compounds were found to inhibit the growth of M. tuberculosis effectively, making them candidates for further development in treating resistant strains .

The mechanism underlying the biological activity of these compounds is multifaceted:

  • Anticancer Mechanism : The cytotoxic effects are believed to result from the induction of apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules.
  • Antimicrobial Mechanism : The inhibition of cell wall synthesis in bacteria is a primary action mode for benzothiazole derivatives, which disrupts bacterial proliferation.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression and bacterial resistance mechanisms. For instance, one study reported a binding affinity of -8.4 kcal/mol for a related compound against DprE1, a target in tuberculosis treatment .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic ring formation. For example:
  • Step 1 : Construct the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic conditions .
  • Step 2 : Introduce the methylsulfonyl imino group via nucleophilic substitution or oxidation of thiol intermediates .
  • Step 3 : Functionalize the thiadiazole ring using propyl-substituted hydrazine derivatives under reflux in aprotic solvents (e.g., DMF) .
  • Validation : Monitor regioselectivity using TLC and intermediate characterization via 1H^1H-NMR .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Identify protons on the benzothiazole (δ 7.2–8.1 ppm), thiadiazole (δ 3.1–3.5 ppm for propyl-CH2_2), and methylsulfonyl (δ 3.0 ppm) groups .
  • IR Spectroscopy : Confirm C=O (1680–1700 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and S=O (1150–1250 cm1^{-1}) stretches .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 450–460) and fragmentation patterns .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For instance, optimize thiadiazole ring closure by varying DMAP catalyst concentrations (0.1–1.0 eq.) .
  • Flow Chemistry : Improve scalability by conducting exothermic steps (e.g., cyclization) in continuous-flow reactors, reducing side reactions and improving yield by 15–20% .
  • Case Study : A 2021 study achieved 82% yield for a thiadiazole derivative using Bayesian optimization to identify ideal reaction conditions (60°C, 12 h, 0.5 eq. CuI) .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer :
  • Mechanistic Reassessment : Compare DFT-calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) to identify overlooked intermediates .
  • Solvent Effects : Re-evaluate solvent polarity in simulations; discrepancies often arise from implicit solvent models failing to account for hydrogen bonding (e.g., DMSO vs. THF) .
  • Example : A 2023 study resolved a 20% yield gap for a thiazole derivative by incorporating explicit solvent molecules in MD simulations .

Q. What strategies validate the compound’s biological interaction mechanisms?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize binding poses with ΔG < -8 kcal/mol .
  • SAR Studies : Compare activity of analogs (e.g., propyl vs. ethyl substituents on thiadiazole) to identify critical pharmacophores. For example, propyl groups enhance lipophilicity (LogP +0.5) and antimicrobial potency 2-fold .
  • Table : Key SAR Data for Analogues
Substituent (R)LogPIC50_{50} (µM)
Propyl3.212.5
Ethyl2.725.0
Methyl2.350.0
Data adapted from

Specialized Methodological Considerations

Q. How can heuristic algorithms improve reaction optimization for this compound?

  • Methodological Answer :
  • Bayesian Optimization : Train models on 20–30 experimental data points to predict optimal conditions (e.g., 65°C, 0.3 eq. K2_2CO3_3, 8 h) with 90% confidence intervals .
  • Genetic Algorithms : Evolve reaction parameters (e.g., solvent mixtures) over 50–100 iterations to maximize yield. A 2023 study achieved a 30% yield increase for a thiazolidinone derivative using this approach .

Q. What computational tools predict the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pKa Prediction : Use MarvinSketch or ACD/Labs to estimate ionizable groups (e.g., sulfonyl imino: pKa ~1.5; benzothiazole NH: pKa ~8.2) .
  • Degradation Pathways : Simulate hydrolytic cleavage of the thiadiazole ring at pH > 9 using Gaussian09 transition-state modeling .

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